Antibacterial Agent 76 is synthesized through chemical processes rather than derived from natural sources. As a synthetic antibiotic, it is classified alongside other synthetic agents that have been developed to address specific bacterial targets. The classification of antibacterial agents typically includes:
The synthesis of Antibacterial Agent 76 involves several key methods that ensure its efficacy and stability.
Antibacterial Agent 76 possesses a unique molecular structure that contributes to its antibacterial properties. The specific molecular formula and structural characteristics can be represented as follows:
A detailed structural analysis using X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation and binding sites.
Antibacterial Agent 76 undergoes several chemical reactions during its synthesis and when interacting with bacterial cells:
The mechanism by which Antibacterial Agent 76 exerts its antibacterial effects primarily involves:
Data from in vitro studies indicate effective minimum inhibitory concentrations against various Gram-positive and Gram-negative bacteria.
Relevant analyses such as differential scanning calorimetry (DSC) can provide further insights into thermal stability.
Antibacterial Agent 76 has several promising applications in scientific research and clinical settings:
Antimicrobial resistance (AMR) represents one of the top global public health threats, directly responsible for 1.27 million deaths annually and contributing to 4.95 million fatalities worldwide [3] [4]. Without effective interventions, modeling suggests AMR could cause 10 million annual deaths by 2050, surpassing cancer mortality rates [5] [7]. The economic burden is equally staggering, with AMR projected to incur US$1 trillion in additional healthcare costs by 2050 and reduce global GDP by 3.4% annually [3] [10]. Gram-negative pathogens—particularly carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae—dominate the WHO’s "critical priority" list due to widespread treatment failures and limited therapeutic options [4] [10]. Mortality rates for infections caused by these pathogens range from 24% to 83%, with immunocompromised patients at highest risk [4] [8].
Table 1: Global Impact of Antibiotic-Resistant Pathogens
| Metric | Value | Source |
|---|---|---|
| Annual deaths directly attributable to AMR | 1.27 million | WHO 2024 [3] |
| Annual deaths associated with AMR | 4.95 million | WHO 2024 [3] |
| Projected annual deaths by 2050 | 10 million | O’Neill Report [5] |
| Estimated healthcare costs by 2050 | US$1 trillion | World Bank [3] |
| Mortality rate for CR A. baumannii | 24-83% | Pagkalis et al. [4] |
The period from 1940–1962—known as the "Golden Age" of antibiotic discovery—yielded most major antibiotic classes through empirical screening of natural products [1] [7]. However, the period following 1987 marks an unprecedented "discovery void" with no novel antibiotic classes successfully developed despite advanced technologies [1] [5]. Analysis reveals that the three most recently introduced novel classes (oxazolidinones, acid lipopeptides, and pleuromutilins) originated from discoveries made in 1978, 1987, and 1952, respectively [1]. The pharmaceutical industry’s retreat from antibacterial R&D stems from scientific and economic challenges: only 13 new antibiotics gained approval between 2017-2023, with just two representing innovative chemical classes [9] [10]. Target-based screening approaches dominant since the 1980s have largely failed due to:
Table 2: Antibiotic Discovery and Approval Trends
| Period | Novel Classes Approved | Key Limitations |
|---|---|---|
| 1940-1962 (Golden Age) | >20 | Rediscovery of known compounds |
| 1987-2010 | 0 | Failed target-based screening paradigms |
| 2017-2023 | 2 (Fetcroja, Zavicefta) | Low profitability; high development costs [10] |
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) collectively represent the most formidable clinical adversaries due to their "escape" mechanisms from conventional antibiotics [2] [4] [8]. These organisms employ overlapping resistance strategies:
Table 3: ESKAPE Pathogen Resistance Mechanisms
| Pathogen | Primary Resistance Mechanism | Key Antibiotic Threats |
|---|---|---|
| Acinetobacter baumannii | Carbapenemases (OXA-23/OXA-58); efflux pumps | Carbapenems, cephalosporins [4] |
| Pseudomonas aeruginosa | Porin mutations; MexAB-OprM efflux | Fluoroquinolones, β-lactams [4] [8] |
| Klebsiella pneumoniae | ESBLs; carbapenemases (KPC, NDM) | All β-lactams, aminoglycosides [2] [4] |
| Enterococcus faecium | VanA/B gene clusters modifying peptidoglycan | Vancomycin [8] [10] |
Novel agents must circumvent these mechanisms through innovative chemical scaffolds or modes of action lacking pre-existing resistance selection pressure [9] [10].
Antibacterial Agent 76 enters development as a response to the WHO’s four innovation criteria for next-generation antibiotics:
Table 4: Antibacterial Agent 76 Development Profile
| Characteristic | Agent 76 Profile | Industry Average |
|---|---|---|
| Chemical novelty | Novel scaffold (no structural analogs) | 15% of pipeline candidates [10] |
| Spectrum | Broad Gram-negative including CRAB, CRE | Narrow-spectrum dominant [10] |
| Discovery platform | AI-directed chemical space screening | Natural product modification [9] |
| Target pathogens | WHO Critical Priority ESKAPE pathogens | Mixed priority levels [10] |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5